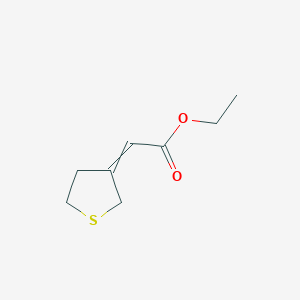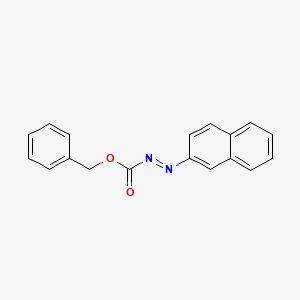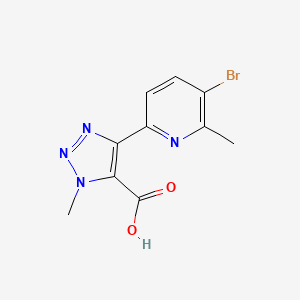
4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a bromine atom and a methyl group, linked to a triazole ring, which is further connected to a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the bromination of 2-methylpyridine to obtain 5-bromo-2-methylpyridine . This intermediate can then undergo a series of reactions, including the formation of the triazole ring through a cycloaddition reaction with an appropriate azide .
化学反应分析
4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and azides for cycloaddition reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and triazole groups can form strong interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Bromo-6-methylpyridine: This compound lacks the triazole and carboxylic acid groups, making it less versatile for certain applications.
5-Bromo-2-methylpyridin-3-amine:
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H9BrN4O2 |
|---|---|
分子量 |
297.11 g/mol |
IUPAC 名称 |
5-(5-bromo-6-methylpyridin-2-yl)-3-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrN4O2/c1-5-6(11)3-4-7(12-5)8-9(10(16)17)15(2)14-13-8/h3-4H,1-2H3,(H,16,17) |
InChI 键 |
XKTJAMXAEKJZII-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


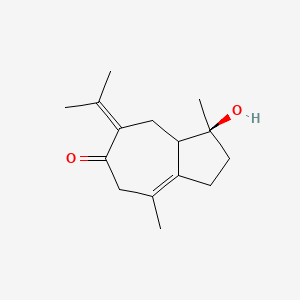
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)

![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
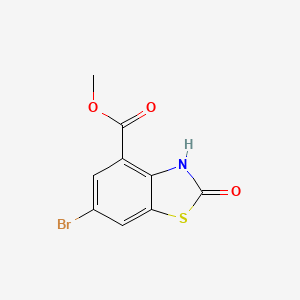
![1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
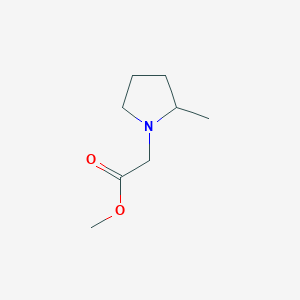
![[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
